![molecular formula C32H49N B14291103 N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline CAS No. 129417-23-8](/img/structure/B14291103.png)
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further substituted with a tetradecylphenyl group through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline typically involves the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl ring and the tetradecylphenyl group. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated phenyl compound with a tetradecyl-substituted alkene under basic conditions.
Introduction of the Diethylamino Group: The next step involves the introduction of the diethylamino group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction, where diethylamine is reacted with a suitable leaving group (e.g., a halogen) on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage or reduce other functional groups present in the molecule.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or other electrophiles can be used in substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the diethylamino group.
Applications De Recherche Scientifique
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl and tetradecylphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-[2-(2-hexylphenyl)ethenyl]aniline: Similar structure but with a shorter alkyl chain.
N,N-Dimethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline: Similar structure but with dimethylamino instead of diethylamino group.
N,N-Diethyl-4-[2-(2-dodecylphenyl)ethenyl]aniline: Similar structure but with a slightly shorter alkyl chain.
Uniqueness
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline is unique due to its specific combination of a diethylamino group and a long tetradecylphenyl substituent. This unique structure can impart distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
129417-23-8 |
|---|---|
Formule moléculaire |
C32H49N |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
N,N-diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C32H49N/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-30-21-18-19-22-31(30)26-23-29-24-27-32(28-25-29)33(5-2)6-3/h18-19,21-28H,4-17,20H2,1-3H3 |
Clé InChI |
LYFNRQXSGZKPMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


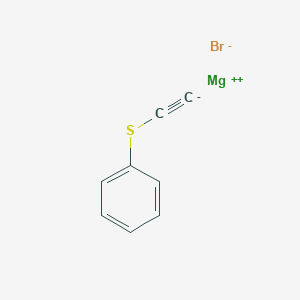
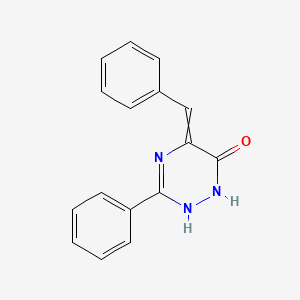

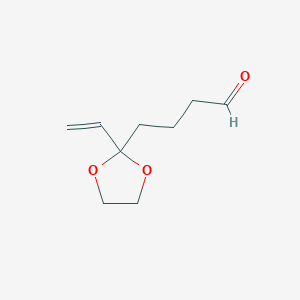
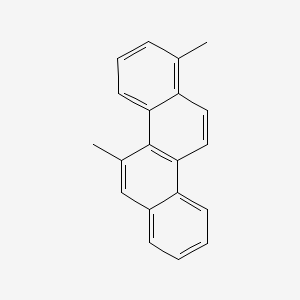


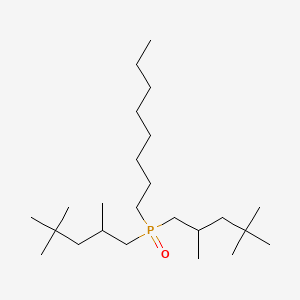
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
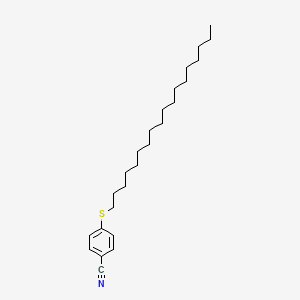

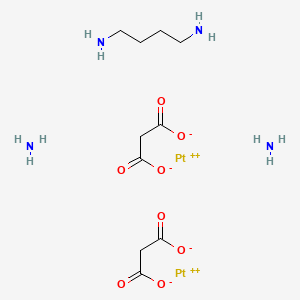
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
